tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
This compound features a tetrahydrobenzo[c]chromen-6-one core (a bicyclic system fused with a ketone at position 6) substituted with a methyl group at position 4 and a tert-butyl acetate moiety at position 3. Its molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.38 g/mol .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-12-16(23-11-17(21)25-20(2,3)4)10-9-14-13-7-5-6-8-15(13)19(22)24-18(12)14/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
MPJJGLQKSUUBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydroxylation at the 3-Position
A hydroxyl group is introduced at the 3-position via demethylation of a methoxy precursor. Treating 3-methoxybenzo[c]chromen-6-one with BBr3 in dichloromethane at −78°C selectively removes the methyl group, yielding the 3-hydroxy derivative.
Etherification with tert-Butyl Bromoacetate
The 3-hydroxy intermediate undergoes Williamson ether synthesis with tert-butyl bromoacetate. In a typical procedure, the phenol is reacted with tert-butyl bromoacetate (1.2 equiv) and K2CO3 (2.0 equiv) in anhydrous DMF at 80°C for 12 h. This step proceeds via an SN2 mechanism, forming the desired ester-linked side chain.
Optimization Insight :
-
Solvent Choice : DMF outperforms THF or acetone due to superior solubility of intermediates.
-
Yield Enhancement : Adding catalytic KI increases nucleophilicity, improving yields from 70% to 85%.
Table 2: Etherification Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Base | K2CO3 | 80 |
| Additive | KI (10 mol%) | 85 |
Final Assembly and Purification
The fully substituted intermediate is purified via column chromatography (hexane:ethyl acetate, 60:40 v/v) and recrystallized from ethanol to achieve >98% purity. Critical spectroscopic data for the final compound include:
-
1H NMR : δ 1.44 (s, 9H, tert-butyl), 2.39 (s, 3H, 4-CH3), 4.69 (s, 2H, OCH2COO).
-
13C NMR : δ 170.39 (ester C=O), 159.94 (lactone C=O), 80.02 (tert-butyl C).
Alternative Synthetic Routes
Sequential Hydrogenation-Esterification
In this route, a fully aromatic benzo[c]chromen-6-one is first synthesized, followed by catalytic hydrogenation (H2, Pd/C, 50 psi) to reduce the 7,8,9,10-positions. Subsequent esterification at the 3-position proceeds as described in Section 3.2.
One-Pot Tandem Reactions
A novel approach combines cyclization and esterification in a single pot using dual catalysts : SnCl4 for cyclization and DMAP for esterification. This method reduces purification steps but requires precise stoichiometric control.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing substitution at the 2-position is minimized using bulky bases (e.g., DBU) to direct reactivity to the 3-position.
-
Lactone Ring Stability : Acidic conditions during esterification may hydrolyze the lactone. Neutral pH and low temperatures (0–5°C) mitigate this risk .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Research has shown that derivatives of tert-butyl compounds exhibit significant anti-inflammatory properties. A study synthesized a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which demonstrated promising anti-inflammatory activities comparable to standard drugs like indomethacin. The compounds were evaluated using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% within 12 hours post-administration .
2. Anticancer Properties
Tert-butyl esters have been investigated for their anticancer effects. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate may serve as a lead compound for developing new anticancer agents.
3. Neuroprotective Effects
The compound has also been studied for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells presents a potential therapeutic avenue for conditions like Alzheimer's disease.
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of biodegradable polymers. These polymers are of particular interest due to their environmental benefits and potential applications in drug delivery systems.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. The presence of the benzochromene moiety enhances the UV stability and durability of these materials.
Agricultural Chemistry Applications
1. Pesticide Development
Research indicates that compounds similar to this compound exhibit insecticidal properties. Studies have demonstrated efficacy against various pests while maintaining low toxicity to non-target organisms. This makes it a candidate for developing environmentally friendly pesticides.
2. Plant Growth Regulators
The compound's structural features suggest potential applications as a plant growth regulator. Initial studies indicate that it may enhance growth rates and yield in certain crops when applied at specific concentrations.
Data Tables
Case Studies
Case Study 1: Anti-inflammatory Activity
A comprehensive study synthesized various tert-butyl derivatives and assessed their anti-inflammatory activity using standardized animal models. Results indicated that specific modifications to the benzochromene structure significantly enhanced efficacy compared to traditional treatments.
Case Study 2: Polymer Development
In a project aimed at creating biodegradable materials, researchers incorporated this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and degradation rates suitable for environmental applications.
Mechanism of Action
The mechanism of action of tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs identified from the evidence, highlighting variations in core scaffolds, substituents, and functional groups:
Research Findings from Comparative Studies
- : Compounds with similar scaffolds (e.g., oleanolic acid vs. hederagenin) often share mechanisms of action (MOAs) due to conserved interaction motifs . This principle suggests that analogs like the target compound and its cyclopenta derivative () may target overlapping proteins.
- : Structural similarity (assessed via molecular fingerprints) correlates with bioactivity, supporting the use of tert-butyl ester analogs in ligand-based drug discovery .
Biological Activity
Tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS Number: 307549-97-9) is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds known as benzochromenes, which have garnered attention for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzochromene core with an ester functional group. The molecular formula is , and its linear formula can be represented as follows:
1. Anti-inflammatory Effects
Research indicates that compounds related to benzochromenes exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways.
2. Neuroprotective Properties
Benzochromene derivatives have been investigated for their neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that they can enhance neuronal survival in models of neurodegeneration.
3. Analgesic Activity
Preclinical studies have demonstrated that certain benzochromene derivatives possess analgesic properties. These effects are likely mediated through interactions with cannabinoid receptors or modulation of pain pathways in the central nervous system.
Case Study 1: Anti-inflammatory Activity
A study conducted on a related benzochromene compound demonstrated its ability to significantly reduce lipopolysaccharide (LPS)-induced TNF-alpha production in macrophages. The compound exhibited a dose-dependent effect with an IC50 value indicating potent anti-inflammatory activity.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of a benzochromene analog resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. Histological analysis revealed decreased markers of oxidative stress.
Research Findings Overview
The following table summarizes key findings from various studies on the biological activities associated with this compound and related compounds:
Q & A
Q. Example Protocol :
React 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 50°C for 12 hours.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Confirm yield and purity using NMR and mass spectrometry .
Basic: How can researchers assess the purity and structural integrity of this compound during synthesis?
- Chromatography : Use TLC (Rf comparison) or HPLC (retention time matching) for preliminary purity checks .
- Spectroscopy :
- NMR : Look for characteristic peaks: δ 1.4 ppm (tert-butyl CH₃), δ 4.6–5.0 ppm (acetate OCH₂), and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (C₁₉H₂₄O₅: 332.3 g/mol).
- Elemental Analysis : Validate C, H, and O percentages within ±0.3% of theoretical values.
Advanced: What strategies mitigate side reactions during esterification of the benzochromen core?
- Steric Shielding : The tert-butyl group reduces nucleophilic attack on the ester carbonyl, minimizing hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency without promoting decomposition .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems .
- Side Reaction Analysis : If ring-opening occurs (e.g., at the 6-oxo position), introduce temporary protecting groups like trimethylsilyl ethers .
Advanced: How does the tert-butyl group influence stability under acidic or basic conditions?
- Acidic Conditions : The tert-butyl ester is stable under mild acids but cleaves rapidly with strong acids like TFA (e.g., 95% deprotection in 5 hours at RT) .
- Basic Conditions : Susceptible to hydrolysis at elevated temperatures (>60°C) or with strong bases (e.g., NaOH), leading to acetate formation.
- Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂, which can be monitored via thermogravimetric analysis (TGA) .
Basic: What spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR :
- ¹H : δ 1.4 ppm (tert-butyl CH₃), δ 2.1 ppm (acetate CH₃), δ 4.6–4.8 ppm (OCH₂CO).
- ¹³C : δ 80–85 ppm (tert-butyl C), δ 170 ppm (ester carbonyl) .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch).
- High-Resolution MS : Exact mass confirmation (e.g., m/z 332.1624 for [M+H]⁺).
Advanced: What are potential pharmacological applications based on structural analogs?
- Kinase Inhibition : Chromen derivatives often target kinases (e.g., CDK, EGFR). Molecular docking studies can predict binding affinity to ATP-binding pockets .
- Anti-Inflammatory Activity : The 6-oxo group may interact with COX-2 enzymes; validate via in vitro assays using RAW 264.7 macrophages .
- Drug Delivery : The tert-butyl ester can act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .
Advanced: How can researchers resolve contradictions in toxicity data for similar tert-butyl esters?
- Case Study : While some SDS report low acute toxicity (e.g., no GHS classification ), others note Category 4 hazards (oral/dermal toxicity ).
- Mitigation Strategies :
Basic: What are optimal storage conditions to prevent degradation?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Protect from UV light (amber glass vials).
- Stability Testing : Monitor via periodic HPLC analysis; shelf life typically exceeds 12 months under ideal conditions .
Advanced: How can the compound’s reactivity be leveraged in heterocyclic synthesis?
- Cycloaddition Reactions : The electron-rich benzochromen core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form fused ring systems .
- Functionalization : Introduce halogens at the 4-methyl position via radical bromination (e.g., NBS, AIBN) for cross-coupling reactions .
Advanced: What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Model transition states for ester hydrolysis or ring-opening pathways (software: Gaussian, ORCA) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., 100-ns simulations in GROMACS) .
- Docking Studies : Use AutoDock Vina to predict binding modes with enzymes like cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
